Product packaging for 4-O-methylxanthohumol(Cat. No.:)

4-O-methylxanthohumol

Cat. No.: B1260722
M. Wt: 368.4 g/mol
InChI Key: HOOCUUOYPZNVKX-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-O-Methylxanthohumol is a specific methylated derivative of the prenylated chalcone xanthohumol, which is a primary bioactive compound found in hops (Humulus lupulus L.) . This compound is formed through the action of a specific O-methyltransferase (OMT2) on xanthohumol . Unlike the final O-methylation step in xanthohumol biosynthesis catalyzed by HlOMT1, OMT2 exhibits a broader substrate specificity and methylates xanthohumol at a different position, resulting in the formation of this compound, a compound not naturally known from hop cones . As a derivative of xanthohumol, it is of significant interest in cancer chemoprevention and therapy research . Xanthohumol itself is a broad-spectrum chemopreventive agent that can interfere with the initiation, promotion, and progression phases of carcinogenesis through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of carcinogen-metabolizing enzymes . The structural modification of xanthohumol to produce derivatives like this compound is a key strategy for improving the pharmacological properties of natural products and for studying structure-activity relationships . Researchers utilize such compounds to probe specific mechanisms of action and to develop novel therapeutic candidates with potential enhanced efficacy or bioavailability compared to their parent molecules. This product is intended for laboratory research purposes only. WARNING: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O5 B1260722 4-O-methylxanthohumol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24O5

Molecular Weight

368.4 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H24O5/c1-14(2)5-11-17-19(24)13-20(27-4)21(22(17)25)18(23)12-8-15-6-9-16(26-3)10-7-15/h5-10,12-13,24-25H,11H2,1-4H3/b12-8+

InChI Key

HOOCUUOYPZNVKX-XYOKQWHBSA-N

Isomeric SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)OC)O)C

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)OC)O)C

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of 4 O Methylxanthohumol

Precursors in the Biosynthetic Pathway

The journey to 4-O-methylxanthohumol begins with precursor molecules that undergo a series of transformations.

Xanthohumol (B1683332) as a Direct Precursor

The immediate precursor to this compound is xanthohumol. nih.govresearchgate.netmicrobialtec.comqmul.ac.uk This is a critical step where a methyl group is added to the xanthohumol molecule at the 4-O position, a reaction that defines the final structure of this compound. nih.govresearchgate.netmicrobialtec.comqmul.ac.uk

Desmethylxanthohumol (B55510) as an Upstream Intermediate

Further up the biosynthetic chain lies desmethylxanthohumol. nih.govresearchgate.netmicrobialtec.comqmul.ac.uk This compound is a precursor to xanthohumol itself. nih.govresearchgate.netmdpi.com The biosynthesis of xanthohumol involves the methylation of desmethylxanthohumol. nih.govresearchgate.net While a reverse order of reactions is conceivable, the presence of desmethylxanthohumol and the absence of 6'-O-methylchalconaringenin in hop cones suggest that prenylation to form desmethylxanthohumol occurs before methylation. nih.gov

O-Methyltransferase Enzymes (OMTs) Involved in this compound Formation

The methylation steps in the biosynthesis of this compound are carried out by a specific class of enzymes known as O-methyltransferases (OMTs).

Characterization of Xanthohumol 4-O-methyltransferase (OMT2)

Research has identified a key enzyme, xanthohumol 4-O-methyltransferase, also referred to as OMT2, as the catalyst for the formation of this compound. nih.govresearchgate.netmicrobialtec.comqmul.ac.uk This enzyme was discovered through the analysis of expressed sequence tags (ESTs) from the glandular trichomes of hops. nih.govresearchgate.netnih.gov

S-adenosyl-L-methionine + xanthohumol → S-adenosyl-L-homocysteine + this compound microbialtec.comqmul.ac.ukgenome.jp

In this process, SAM donates its methyl group and is converted to S-adenosyl-L-homocysteine. nih.gov

OMT2 exhibits a broad substrate specificity, meaning it can act on a variety of molecules. nih.govmicrobialtec.comqmul.ac.ukexpasy.org Besides xanthohumol, studies have shown that OMT2 can also methylate other compounds, including desmethylxanthohumol. nih.gov However, when OMT2 acts on desmethylxanthohumol, it does not produce xanthohumol. nih.govresearchgate.net In vitro studies have identified resveratrol, desmethylxanthohumol, naringenin (B18129) chalcone (B49325), and isoliquiritigenin (B1662430) as some of the best substrates for OMT2. microbialtec.comqmul.ac.ukgenome.jpexpasy.org This broad substrate range suggests a versatile role for this enzyme in the specialized metabolism of hop glandular trichomes. nih.gov

Expression Analysis of OMT Genes in Plant Tissues

The synthesis of this compound is intrinsically linked to the expression of the gene encoding the OMT2 enzyme in various tissues of the hop plant. Studies have shown that the expression of OMT genes is highly tissue-specific.

Analysis of different hop tissues, including roots, stems, leaves, flowers, and cones, has revealed that the transcripts for OMTs are most abundant in the lupulin glands of the female cones. nih.govresearchgate.net Specifically, real-time PCR analysis has demonstrated that OMT2 mRNA is found at high levels in lupulin glands and at lower levels in other tissues such as cones, male flowers, and roots. nih.govresearchgate.net This localized expression pattern correlates with the accumulation of prenylated flavonoids, including xanthohumol and its methylated derivatives, in these specialized glandular structures. nih.gov The timing of gene expression is also critical, with significant increases in the expression of genes involved in xanthohumol biosynthesis observed during the middle stage of cone development. tandfonline.com

Relative Expression of OMT2 Gene in Different Hop Tissues
TissueRelative Expression Level
Lupulin GlandsHigh
Cones (general)Low
Male FlowersLow
RootsLow
StemsLow
LeavesLow

Comparative Analysis with Other Flavonoid-Methylating Enzymes

The O-methyltransferases found in hops exhibit distinct characteristics when compared to flavonoid-methylating enzymes from other plant species. While methylation is a common modification of flavonoids across the plant kingdom, the specific enzymes involved often display unique substrate specificities and regioselectivity. nih.govresearchgate.net

The hop enzyme OMT2, which produces this compound, has been shown to accept a broad range of substrates in vitro, including resveratrol, desmethylxanthohumol, and chalconaringenin. expasy.orgenzyme-database.orgnih.gov However, its primary role in vivo appears to be the methylation of xanthohumol. nih.govresearchgate.net This contrasts with other well-characterized flavonoid OMTs, such as those from alfalfa (Medicago sativa), which have different substrate preferences. researchgate.net The diversity in substrate recognition and the specific position of methylation are key factors that contribute to the vast array of methylated flavonoids found in nature. nih.gov Plant OMTs are generally classified into different types based on their protein sequence and structure, with most flavonoid OMTs belonging to Type I. nih.gov

Comparison of Hop OMT2 with Other Flavonoid OMTs
EnzymeSource OrganismPrimary Substrate(s)Primary Product(s)
OMT2Humulus lupulus (Hop)XanthohumolThis compound
Isoflavone OMTMedicago sativa (Alfalfa)IsoflavonesMethylated Isoflavones
EnOMT1Eucalyptus sp.PinocembrinPinostrobin
F4'OMTCitrus sp.(2S)-hesperetinMethylated (2S)-hesperetin

Genetic and Molecular Aspects of Biosynthetic Regulation in Hops

The biosynthesis of this compound is tightly regulated at the genetic and molecular level. The expression of the genes encoding the enzymes in the pathway, including OMT2, is controlled by a network of transcription factors. mdpi.comishs.org

Several families of transcription factors, such as WRKY, MYB, and bHLH, have been implicated in the regulation of flavonoid biosynthesis in hops. mdpi.com For instance, the transcription factor WRKY1 has been shown to activate the promoters of genes encoding key enzymes in the xanthohumol pathway, including O-methyltransferase 1. mdpi.com Variations in the promoter regions of these biosynthetic genes can lead to differences in gene expression levels and, consequently, variations in the concentration of secondary metabolites among different hop cultivars. ishs.org The intricate interplay of these regulatory elements ensures that the production of compounds like this compound is coordinated with the developmental stage of the plant, particularly the maturation of the cones and their lupulin glands. tandfonline.comishs.org

Biological Activities and Associated Molecular Mechanisms

Antioxidant Mechanisms

The antioxidant capacity of 4-O-methylxanthohumol is a key aspect of its biological profile, manifesting through direct and indirect actions against oxidative stress.

The fundamental structure of flavonoids, including chalcones like this compound, endows them with the ability to act as antioxidants. mdpi.com A primary mechanism for this is their capacity to trap free radicals, which are unstable molecules implicated in cellular damage and the pathogenesis of numerous diseases. nih.gov The hydrogen-donating properties of the hydroxyl groups on the polyphenol structure are crucial for this radical-scavenging activity. nih.gov

The effectiveness of an antioxidant in scavenging free radicals is often evaluated using in vitro methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change that can be measured spectrophotometrically. nih.govnih.gov While specific DPPH scavenging IC50 values for this compound are not detailed in the provided research, the high scavenging effects of related prenylated chalcones are often linked to the presence of a catechol unit in their structure, a key feature for antioxidant activity. mdpi.com The antioxidant potential of plant-derived compounds is frequently correlated with their total phenolic content. nih.gov

Beyond direct scavenging, this compound can influence the body's intrinsic antioxidant defense systems. A critical pathway in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by a repressor protein called Kelch-like ECH-associated protein 1 (Keap1). wikipathways.orgnih.gov When cells are exposed to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. nih.govfrontiersin.org

Once released, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of various genes. wikipathways.org This binding stimulates the transcription of a suite of protective genes, including those encoding for antioxidant and detoxification enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), and glutathione (B108866) S-transferases (GSTs). wikipathways.orgfrontiersin.org The induction of HO-1 is a particularly important adaptive response to oxidative stimuli, playing a cytoprotective role. nih.govmdpi.com Studies suggest that some flavonoids can disrupt the Nrf2-Keap1 complex, leading to increased Nrf2 activation and subsequent upregulation of these protective enzymes. wikipathways.orgresearchgate.net This activation of the Nrf2 pathway leads to a reduction in reactive oxygen species (ROS), thereby inhibiting oxidative damage. frontiersin.org

Free Radical Scavenging Capabilities

Anti-inflammatory Mechanisms

This compound exhibits significant anti-inflammatory effects by intervening in several key processes that drive the inflammatory response.

A hallmark of inflammation is the overproduction of pro-inflammatory mediators, including cytokines and enzymes. thermofisher.com Cytokines are small proteins that modulate inflammation, with key pro-inflammatory examples being Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). thermofisher.com These are secreted by various immune cells in response to pathogens or other stimuli. thermofisher.com Research indicates that prenylated flavonoids related to this compound can inhibit the production of such inflammatory cytokines. researchgate.net

Furthermore, this compound has been identified as a strong inhibitor of cyclooxygenase-2 (COX-2). semanticscholar.org COX-2 is an enzyme that is induced during inflammatory processes and is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govwikipedia.orgnih.gov By inhibiting COX-2, this compound can effectively reduce the production of these inflammatory prostaglandins.

Table 1: Effect of this compound on Pro-inflammatory Mediators

MediatorAction of this compoundCell Line/SystemReference
Cyclooxygenase-2 (COX-2) Strong InhibitionRAW264.7 macrophages semanticscholar.org
Inflammatory Cytokines Inhibition of ProductionTHP-1 Monocytes researchgate.net

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. frontiersin.org In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by binding to inhibitory proteins known as IκB, with IκBα being a primary example. nih.govfrontiersin.org Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. nih.gov This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. nih.govfrontiersin.org The degradation of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus. semanticscholar.orgmdpi.com Once in the nucleus, the p65 subunit of NF-κB binds to specific DNA sequences to promote the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. nih.govsemanticscholar.org

Research has shown that this compound can suppress the NF-κB pathway. semanticscholar.org It achieves this by inhibiting the phosphorylation and subsequent degradation of the IκBα protein. semanticscholar.org By stabilizing the IκBα-NF-κB complex, it effectively prevents the nuclear translocation of the active p65 subunit, thereby blocking the transcription of NF-κB's target inflammatory genes. semanticscholar.org

Nitric oxide (NO) is a signaling molecule with diverse biological functions. nih.gov While it plays a role in normal physiological processes, excessive production of NO by the inducible nitric oxide synthase (iNOS) enzyme contributes to inflammation and tissue damage. nih.govfrontiersin.org The expression of the iNOS gene is itself regulated by the NF-κB pathway. nih.gov

Studies on compounds structurally related to this compound have demonstrated an ability to inhibit NO production in macrophage-like cells (RAW 264.7) that have been activated by lipopolysaccharide (LPS), a potent inflammatory stimulus. researchgate.net This inhibition of NO production is directly linked to the suppression of iNOS gene expression. nih.govresearchgate.net Given that this compound inhibits the NF-κB pathway, a key activator of iNOS transcription, it consequently suppresses the downstream production of nitric oxide.

Studies in Macrophage Cell Models

The RAW 264.7 macrophage cell line is a widely utilized in vitro model to study inflammatory responses. nih.gov These cells, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory state by producing various inflammatory mediators. researchgate.netplos.orgdovepress.com

Research has shown that this compound exhibits anti-inflammatory properties in these models. Specifically, it has been observed to inhibit the production of nitric oxide (NO) in LPS-treated RAW 264.7 cells. researchgate.net The inhibition of NO production is a key indicator of anti-inflammatory activity. One study determined the IC50 value for this inhibition to be in the micromolar range, highlighting its potency. researchgate.net The anti-inflammatory effects of related flavonoids have been attributed to their ability to inhibit the production of pro-inflammatory cytokines induced by LPS. researchgate.net

Anticancer and Chemopreventive Mechanisms

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. frontiersin.org The induction of apoptosis is a primary mechanism for many anticancer agents. mdpi.comarchivesofmedicalscience.com this compound has been shown to induce apoptosis in various cancer cell lines.

Studies have demonstrated its apoptotic effects in human colon cancer cells and prostate cancer cell lines. capes.gov.br The molecular mechanisms often involve the modulation of key proteins in the apoptotic pathways. For instance, the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a critical role. archivesofmedicalscience.com An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. archivesofmedicalscience.com Furthermore, the activation of caspases, a family of proteases that execute the apoptotic process, is a hallmark of this form of cell death. frontiersin.org

Inhibition of Cancer Cell Proliferation

Uncontrolled cell proliferation is a defining characteristic of cancer. nih.gov The ability of a compound to inhibit the proliferation of cancer cells is a key aspect of its potential as an anticancer agent. This compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines. semanticscholar.orgkisti.re.kr

For example, it has been shown to inhibit the growth of HCT116-derived colon cancer cells. semanticscholar.org The mechanisms underlying this inhibition can be multifaceted, often linking back to the induction of apoptosis and modulation of cell cycle progression.

Modulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. Some anticancer compounds exert their effects by causing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing.

Alteration of Intracellular Reactive Oxygen Species Generation in Malignant Cells

Reactive oxygen species (ROS) are highly reactive molecules that can have a dual role in cancer. nih.gov At low to moderate levels, ROS can act as signaling molecules promoting cell proliferation and survival. nih.gov However, at high levels, they can induce oxidative stress, leading to cellular damage and cell death. nih.govmdpi.com

Some anticancer agents function by increasing ROS levels in cancer cells to a toxic threshold. nih.gov this compound has been shown to increase the production of ROS in malignant cells, which can contribute to its apoptotic effects. nih.gov This increase in ROS can lead to the disruption of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov

Influence on Specific Oncogenic Signaling Pathways (e.g., Notch pathway, p53-apoptosis pathway)

The development and progression of cancer are often driven by alterations in specific signaling pathways. Targeting these oncogenic pathways is a key strategy in modern cancer therapy.

p53-apoptosis pathway: The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest and apoptosis in response to cellular stress. nih.govnih.gov The activation of the p53 pathway can lead to the transcriptional activation of pro-apoptotic genes, such as Bax. nih.gov this compound has been implicated in the modulation of the p53-dependent apoptotic pathway. semanticscholar.org

Notch pathway: The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions, including proliferation, differentiation, and apoptosis. nih.govmdpi.comfrontiersin.org Dysregulation of the Notch pathway is associated with various cancers. nih.govmdpi.com While direct studies on the effect of this compound on the Notch pathway are still emerging, the modulation of such fundamental pathways is a critical area of cancer research. dovepress.com

Evaluation in Various In Vitro Cancer Cell Models

The chalcone (B49325) this compound has been the subject of various in vitro studies to evaluate its potential antitumor activities across a range of human cancer cell lines. Research has focused on its effects on cell proliferation, the induction of programmed cell death (apoptosis), and the arrest of the cell cycle.

Detailed findings from studies on different cancer models reveal that this compound exhibits inhibitory effects. semanticscholar.org It has been investigated in cell lines derived from cancers of the colon, prostate, and in leukemia cells. semanticscholar.orgkisti.re.krcapes.gov.br The primary mechanisms identified include the induction of apoptosis and cell cycle arrest. semanticscholar.orgkisti.re.kr

The anti-proliferative and apoptosis-inducing activities of this compound have been noted in human prostate cancer cell lines and leukemia cells. semanticscholar.orgkisti.re.krcapes.gov.br For instance, in leukemia cells, the compound has been associated with the potentiation of apoptosis. kisti.re.kr Similarly, studies on colon cancer cells have demonstrated that related chalcones can induce apoptosis. capes.gov.br this compound is also reported to induce cell cycle arrest, a critical mechanism for controlling cancer cell proliferation. semanticscholar.org

The table below summarizes the research findings regarding the effects of this compound on various cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound

Cancer Type Cell Line Observed Effects Molecular Mechanisms Citations
Colon Cancer HCT116-derived Inhibition of proliferation Induction of cell cycle arrest semanticscholar.org
Prostate Cancer Not Specified Growth inhibition Not Specified semanticscholar.orgcapes.gov.br
Leukemia Not Specified Potentiation of apoptosis Induction of apoptosis semanticscholar.orgkisti.re.krdntb.gov.ua

| Breast Cancer | Not Specified | Inhibition of cell survival | Not Specified | capes.gov.br |

Detailed research findings indicate that the activity of this compound is part of a broader investigation into the anticancer potential of naturally occurring chalcones. semanticscholar.org These compounds, including this compound, have been evaluated against a number of cell lines from a wide range of tumors. semanticscholar.org The ability to induce cell cycle arrest in colon cancer cells is a significant finding in the evaluation of its antitumor properties. semanticscholar.org

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Activity

The quest to understand the bioactivity of 4-O-methylxanthohumol has led researchers to scrutinize its molecular components. The arrangement of its chalcone (B49325) framework, the presence and nature of the prenyl group, and the specific placement of hydroxyl and methoxy (B1213986) groups on its aromatic rings have all been identified as critical determinants of its functional profile.

Influence of Chalcone Backbone Modifications

The open-chain α,β-unsaturated ketone system of the chalcone backbone is a key feature contributing to the biological activity of many compounds in this class. mdpi.comnih.gov Modifications to this backbone can significantly alter the molecule's properties. For instance, the flexibility of the α,β-unsaturated double bond, as opposed to a closed C-ring found in flavonoids, is considered beneficial for certain biological activities, including neurogenic potential. nih.gov Studies have shown that the chalcone backbone itself is a crucial element for the activity of related pyranochalcones. nih.gov The general structure of chalcones, with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, provides a versatile scaffold for synthetic modifications aimed at enhancing therapeutic effects. juniperpublishers.com

Role of the Prenyl Side Chain in Modulating Bioactivity

The lipophilic prenyl side chain is a hallmark of many bioactive natural products, and its presence on the this compound scaffold is of paramount importance. utm.my This group can influence the molecule's interaction with biological membranes and target proteins. bioactivetech.pl While the prenyl group is often associated with increased bioactivity, its impact can be nuanced. For example, in a study comparing xanthohumol (B1683332) and its non-prenylated analogue, helichrysetin, the prenyl side chain at the C-3' position was found to influence cytotoxicity against HeLa cells only for the dihydroxylated derivative, suggesting that its effect is context-dependent. researchgate.net The biosynthesis of this crucial side chain involves the methylerythritol 4-phosphate (MEP) pathway, which supplies the necessary isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) precursors. oup.com

Impact of Methoxylation and Hydroxylation Patterns on Functional Profiles

The substitution pattern of methoxy and hydroxy groups on the aromatic rings of this compound plays a critical role in defining its biological activity. The 4'-O-methylation, which distinguishes it from its parent compound xanthohumol, significantly alters its properties. Generally, methylation of phenolic hydroxyl groups can improve the potency of chalcones. researchgate.net

The hydroxylation pattern on both the A and B rings is also a key determinant of activity. For instance, studies on related prenylated chalcones revealed that non-natural derivatives with different hydroxylation patterns, such as 2',3,4',5-tetrahydroxy-6'-methoxy-3'-prenylchalcone, exhibited greater cytotoxic activity against HeLa cells than xanthohumol. researchgate.netjocpr.com The presence and position of hydroxyl groups can influence antioxidant activity and the ability to interact with specific biological targets. jocpr.com For example, in some chalcones, a hydroxyl group at the meta-position of ring A was found to be effective for antifungal activity. jocpr.com

Comparative SAR with Related Prenylated Chalcones and Flavonoids

To better understand the unique properties of this compound, its structure-activity relationships are often compared with those of other naturally occurring prenylated chalcones and flavonoids. These comparative analyses provide valuable insights into how subtle structural variations can lead to significant differences in biological function.

Key comparators include xanthohumol, the direct precursor to this compound, and isoxanthohumol (B16456), its cyclized flavanone (B1672756) isomer. Xanthohumol itself is a well-studied compound with a broad range of biological activities. mdpi.com The primary structural difference between xanthohumol and this compound is the methylation of the 4'-hydroxyl group. This modification can affect the molecule's polarity and its ability to act as a hydrogen bond donor, which in turn can influence its metabolic fate and interaction with biological targets.

The table below presents a comparison of this compound with related compounds and their reported activities.

CompoundStructural ClassKey Structural Differences from this compoundReported Biological Activities
This compound Prenylated Chalcone-Tyrosinase inhibitor. ebi.ac.uk
XanthohumolPrenylated ChalconeHydroxyl group at 4'-position instead of a methoxy group.Anti-aging, anti-diabetic, anti-inflammatory, antimicrobial, and anti-cancer properties. mdpi.com
IsoxanthohumolPrenylated FlavanoneCyclized C-ring, forming a flavanone structure.Metabolite of xanthohumol. uni-regensburg.de
Desmethylxanthohumol (B55510)Prenylated ChalconeHydroxyl group at 6'-position instead of a methoxy group.Precursor to most flavonoids in hops. mdpi.com
XanthogalenolPrenylated ChalconeA different prenylated chalcone found in hops.Chemotaxonomic marker in Humulus lupulus. mdpi.comuni-regensburg.de
8-Prenylnaringenin (B1664708)Prenylated FlavanoneFlavanone structure with a prenyl group at the C-8 position.Potent phytoestrogen. bioactivetech.pl

Design and Synthesis of this compound Analogues and Derivatives for Enhanced Bioactivity

The insights gained from SAR studies have fueled the rational design and synthesis of novel analogues and derivatives of this compound with the goal of enhancing specific biological activities. jocpr.comuni-regensburg.deresearchgate.net Synthetic strategies often involve modifying the chalcone scaffold, altering the prenyl group, or changing the substitution patterns of the aromatic rings. researchgate.net

A general strategy for the synthesis of 3'-prenylated chalcones has been established, allowing for the creation of a library of compounds for biological evaluation. researchgate.netjocpr.com For instance, the Claisen-Schmidt condensation is a common method used to synthesize the chalcone backbone. utm.mynih.gov This allows for the systematic variation of substituents on both aromatic rings to probe their effects on activity.

Researchers have synthesized a range of prenylated hydroxychalcones, including both natural products and non-natural derivatives. researchgate.netjocpr.com These synthetic efforts have led to the discovery of compounds with improved cytotoxic activity compared to the parent molecules. For example, certain non-natural prenylated chalcones and a phase I metabolite of xanthohumol, 3-hydroxyxanthohumol, were found to be more active against HeLa cells than xanthohumol itself. researchgate.netjocpr.com This highlights the potential for developing more potent anticancer agents through targeted chemical modifications.

The table below summarizes some of the synthesized analogues and their reported enhancements in bioactivity.

Analogue/DerivativeModification from this compound or related chalconesReported Enhanced Bioactivity
2',3,4',5-tetrahydroxy-6'-methoxy-3'-prenylchalconeAdditional hydroxyl groups on the A-ring compared to xanthohumol.More active cytotoxic agent against HeLa cells compared to xanthohumol. researchgate.netjocpr.com
3-hydroxyxanthohumolHydroxylation on the B-ring of xanthohumol.More active cytotoxic agent against HeLa cells compared to xanthohumol. researchgate.netjocpr.com
Halogenated phenoxychalconesIntroduction of halogen atoms to the chalcone structure.Moderate to good cytotoxic activity against breast cancer cell lines. researchgate.net
Chalcone Mannich base derivativesAddition of a Mannich base to the chalcone scaffold.Significant antiproliferative activities in various cancer cells and enhanced water solubility. researchgate.net

These synthetic endeavors, guided by SAR principles, continue to expand the chemical space around this compound, paving the way for the development of new therapeutic agents with optimized efficacy and selectivity. mdpi.com

Preclinical Pharmacological Investigations

In Vitro Studies in Cellular Models

In vitro studies serve as the foundational step in preclinical research, allowing for the rapid screening of biological activities and the detailed exploration of molecular mechanisms in a controlled environment. These assays utilize isolated cells, grown in artificial culture, to predict a compound's effects at a cellular level.

Cell-Based Bioassays for Activity Assessment

Cell-based bioassays are indispensable tools for the initial assessment of a compound's pharmacological potential. nih.gov These assays can determine a compound's ability to produce a desired biological effect, such as inhibiting cancer cell growth or reducing inflammation. The activity is often quantified by an IC50 value, which represents the concentration of a compound required to inhibit a specific biological process by 50%.

The bioactivity of 4-O-methylxanthohumol, alongside its parent compound xanthohumol (B1683332) and other related prenylflavonoids, has been evaluated in various cell-based assays. These compounds have been investigated for a range of potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. mdpi.comresearchgate.netresearchgate.net For instance, the anti-inflammatory activity of hop extracts containing these flavonoids has been assessed using macrophage-based bioassays that measure the inhibition of inflammatory mediators like nitric oxide (NO). researchgate.netmdpi.com

Common bioassays used to evaluate compounds like this compound include:

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a common method to screen for the cytotoxic effects of potential anticancer compounds against various cancer cell lines. mdpi.com

Anti-inflammatory Assays: The RAW 264.7 macrophage cell line is a standard model for assessing anti-inflammatory potential. mdpi.comnawah-scientific.com Cells are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and the efficacy of a test compound is determined by its ability to inhibit the production of pro-inflammatory markers such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nawah-scientific.comnih.gov

Neuroprotection Assays: To evaluate neuroprotective potential, cell lines like the human neuroblastoma SH-SY5Y are often used. nih.govmdpi.com An experimental model of neurodegeneration can be induced by exposing the cells to toxins like amyloid-β, and the test compound's ability to protect the cells from damage and death is measured. nih.gov

While specific IC50 values for this compound are not extensively documented across a wide range of cell lines in publicly available literature, studies on related chalcones demonstrate potent activity, suggesting the therapeutic potential of this structural class.

Table 1: Examples of In Vitro Bioassays for Assessing Phytochemicals

Assay Type Purpose Cell Line Example Measured Endpoint
MTT Assay Assess Cytotoxicity / Cell Viability MCF-7 (Breast Cancer), HT-29 (Colon Cancer) Change in colorimetric signal indicating metabolic activity.
Griess Assay Quantify Anti-inflammatory Activity RAW 264.7 (Macrophage) Nitric Oxide (NO) concentration in cell culture media.
Wound Healing/Migration Assay Evaluate Anti-metastatic Potential MDA-MB-231 (Breast Cancer) Rate of "wound" closure in a cell monolayer.
Apoptosis Assay (e.g., Annexin V) Determine Induction of Programmed Cell Death Jurkat (Leukemia) Binding of fluorescently-labeled Annexin V to apoptotic cells.
Spheroid Growth Assay Assess Anti-tumor Efficacy in 3D U-87 (Glioblastoma) Reduction in the size/volume of a 3D cell spheroid. mdpi.com

Mechanistic Investigations in Cell Culture Systems

Once a biological activity is confirmed, the next step is to investigate the underlying molecular mechanism. Mechanistic studies in cell culture systems aim to identify the specific signaling pathways and molecular targets that are modulated by the compound to exert its effect.

For chalcones like this compound, research into their mechanisms of action often focuses on key cellular processes involved in inflammation, cancer, and neurodegeneration.

Anti-inflammatory Mechanisms: Many anti-inflammatory agents work by suppressing the activation of the transcription factor NF-κB (nuclear factor-kappa B), which is a master regulator of the inflammatory response. Inhibition of the NF-κB pathway prevents the expression of pro-inflammatory genes, including iNOS and COX-2. nih.gov Additionally, the mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, are other critical signaling cascades involved in inflammation that are often investigated as potential targets. nih.gov

Anticancer Mechanisms: The anticancer activity of flavonoids is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. mdpi.com Mechanistic studies frequently involve Western blot analysis to measure changes in the levels of key apoptotic proteins. This includes observing a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, as well as the activation of caspases (e.g., cleaved caspase-3 and -9), which are the executioner enzymes of apoptosis. mdpi.commdpi.com

Neuroprotective Mechanisms: In the context of neurodegenerative diseases, mechanistic investigations may explore a compound's ability to reduce oxidative stress, inhibit the aggregation of proteins like amyloid-β, and prevent neuronal cell death. nih.gov Studies on related chalcones have shown they can protect neuronal cells by reducing the generation of reactive oxygen species (ROS) and modulating apoptosis-related proteins such as p53 and caspases. nih.govmdpi.com

Development and Application of Advanced 3D Cell Culture Models for Preclinical Assessment

Traditional two-dimensional (2D) cell cultures, where cells grow as a flat monolayer on plastic, have limitations in predicting a drug's efficacy in vivo. mdpi.com To bridge the gap between in vitro assays and animal studies, advanced three-dimensional (3D) cell culture models have been developed. These models allow cells to grow in structures that more closely mimic the architecture and microenvironment of natural tissues. nih.govresearchgate.net

Common types of 3D models include:

Spheroids: These are simple, self-assembling aggregates of cells grown in non-adherent conditions. Tumor spheroids can replicate features of a solid tumor, such as oxygen and nutrient gradients and the development of drug resistance. researchgate.net

Organoids: These are more complex 3D structures, often derived from stem cells, that can self-organize to form "mini-organs" with a higher degree of tissue-specific architecture and functionality. nih.gov

The use of 3D culture models is becoming increasingly important for the preclinical assessment of phytochemicals. nih.gov These models provide a more physiologically relevant platform for screening anticancer drugs, as they can better predict drug sensitivity and resistance. mdpi.com For example, studies have shown that breast cancer cells grown in 3D spheroids are more resistant to certain chemotherapeutic agents compared to the same cells grown in 2D, a phenomenon that often reflects the clinical reality. mdpi.com While specific studies applying 3D models to this compound are not yet prominent in the literature, these systems represent a critical future direction for accurately assessing its therapeutic potential before moving to in vivo testing.

In Vivo Preclinical Models

Following promising in vitro results, compounds are advanced to in vivo testing using animal models. These studies are essential for understanding how a compound behaves in a complex, whole biological system, providing data on its efficacy, and pharmacodynamics. facellitate.com

Selection of Relevant Animal Models for Disease Conditions

The choice of an animal model is critical and depends entirely on the disease or condition being studied. facellitate.com The goal is to use a model that effectively mimics the key aspects of the human pathology.

Metabolic Disorders: For investigating metabolic syndrome, obesity, and type 2 diabetes, both genetic and diet-induced rodent models are widely used. nih.govd-nb.info The Zucker fa/fa rat is a genetic model that has a mutation in the leptin receptor, leading to obesity and hyperinsulinemia. oregonstate.edu Another common approach is to use mouse strains like the C57BL/6J and feed them a high-fat diet (HFD) to induce obesity, insulin (B600854) resistance, and hepatic steatosis (fatty liver), which closely resembles the progression of metabolic disease in humans. nih.govelifesciences.org These models are relevant for testing compounds like this compound, given the known effects of its parent compound, xanthohumol, on metabolic parameters. oregonstate.eduelifesciences.org

Neurodegenerative Diseases: Animal models for neurodegenerative diseases aim to replicate specific pathologies, such as amyloid plaque formation in Alzheimer's disease or dopaminergic neuron loss in Parkinson's disease. nih.gov This can be achieved through the administration of neurotoxins (e.g., MPTP for Parkinson's) or through genetic modification, such as creating transgenic mice that overexpress proteins like human α-synuclein. nih.gov

Cancer: The most common preclinical cancer models are xenografts, where human cancer cells are implanted into immunocompromised mice. mdpi.com This allows for the study of human tumor growth and the efficacy of anticancer drugs in a living system.

Assessment of Biological Efficacy and Pharmacodynamics in Preclinical Animal Studies

In in vivo models, biological efficacy is the measure of whether a compound can produce the desired therapeutic effect. Pharmacodynamics is the study of what the drug does to the body, linking drug concentration to the magnitude of the effect. frontiersin.org

The assessment of efficacy involves measuring specific, relevant outcomes in the animal model.

In metabolic disease models , efficacy is evaluated by monitoring parameters such as body weight, food intake, plasma glucose and insulin levels (via glucose tolerance tests), and tissue lipid content (e.g., liver triglycerides). oregonstate.eduelifesciences.org For instance, studies on xanthohumol and its derivative tetrahydroxanthohumol (B13411204) showed efficacy through reduced weight gain and decreased hepatic steatosis in HFD-fed mice. elifesciences.org

In inflammation models , efficacy can be measured by a reduction in physical signs, such as paw swelling in a carrageenan-induced edema model, or by a decrease in circulating inflammatory markers in the blood. nih.gov

In cancer models , the primary measure of efficacy is the inhibition of tumor growth over time, which is often tracked by caliper measurements. mdpi.com

Pharmacodynamic studies in animals aim to understand how the drug works in vivo. This can involve collecting tissues after the study to analyze the expression of target proteins or genes, as seen in a study where tetrahydroxanthohumol was found to antagonize the PPARγ receptor in the liver of treated mice. elifesciences.org These studies help to confirm that the mechanism of action observed in vitro is also relevant in a whole organism and are crucial for translating preclinical findings into potential human applications. frontiersin.org

Methodological Considerations for Preclinical In Vivo Research Design

The design of preclinical in vivo studies is foundational to the scientific validity and translational potential of the findings. nih.gov For a compound like this compound, several methodological principles are crucial for generating robust and reproducible data.

A primary challenge in designing any preclinical study is the selection of an appropriate animal model, as anatomical and physiological differences between species and humans can significantly impact results. mdpi.comresearchgate.net The overarching goal is to employ a model that is relevant to the research question while adhering to rigorous scientific practices to minimize bias. nih.gov Key elements to reduce experimental bias include adequate sample size estimation, randomization of animals to treatment groups, allocation concealment, and blinding of investigators to the administered treatments. nih.gov

The design of early in vivo research should reflect a comprehensive screening strategy that integrates pharmacology, pharmacokinetics, and initial toxicology endpoints. criver.com This approach creates a more complete data profile, aiding in the selection of promising candidates. For orally administered compounds, it is critical to account for the potential influence of gut microbiota, which can metabolize substances before absorption and systemic distribution. nih.gov

Given the complexity and cost of animal studies, in vitro assays often precede and inform in vivo study design. researchgate.netsrce.hr Models using liver microsomes or hepatocytes can provide initial data on metabolic stability, which helps in predicting in vivo clearance and guiding the selection of species for further testing. srce.hrnih.gov

Preclinical Metabolism and Biotransformation Studies

Preclinical metabolism studies aim to characterize how a test compound is chemically altered, or biotransformed, by a biological system. These investigations are essential for understanding a compound's pharmacokinetic profile. The primary goals are to determine metabolic stability, identify the chemical structures of metabolites, and elucidate the enzymatic pathways responsible for these transformations. nih.gov

Biotransformation reactions are broadly categorized into Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions). mdpi.com While the liver is the main site of drug metabolism, other tissues such as the intestine can also contribute significantly, particularly for orally ingested compounds. nih.govmdpi.comnih.gov

Specific research detailing the full metabolic profile of this compound in preclinical systems is not extensively documented. However, knowledge of its chemical structure and studies on closely related prenylflavonoids, such as its parent compound xanthohumol, allow for informed predictions of its likely metabolic fate.

Identification of this compound Metabolites in Preclinical Systems (if available)

Direct studies identifying the metabolites of this compound are limited. However, based on its chalcone (B49325) structure and the known metabolic pathways of similar flavonoids, several biotransformations can be anticipated. The primary metabolic reactions would likely involve demethylation, hydroxylation, and conjugation.

Below is a table of potential metabolites formed from this compound based on established metabolic pathways for flavonoids.

Potential MetaboliteMetabolic ReactionNotes
XanthohumolO-demethylationRemoval of the methyl group from the 4'-hydroxyl position; a common reaction for methylated flavonoids.
Hydroxylated this compoundHydroxylationAddition of a hydroxyl (-OH) group to the aromatic rings or the prenyl side chain.
Reduced this compoundReductionReduction of the α,β-unsaturated double bond in the chalcone backbone.
4'-O-methyl-isoxanthohumolIsomerizationCyclization of the chalcone structure to form the corresponding flavanone (B1672756).
Glucuronide ConjugatesGlucuronidation (Phase II)Attachment of glucuronic acid to available hydroxyl groups, increasing water solubility for excretion.
Sulfate (B86663) ConjugatesSulfation (Phase II)Attachment of a sulfate group to available hydroxyl groups, aiding in elimination.

Enzymatic Transformations of this compound in Preclinical Models (if available)

The enzymatic processes driving the metabolism of this compound have not been directly elucidated. Nevertheless, the biotransformation of its parent compound, xanthohumol, and other related prenylflavonoids like isoxanthohumol (B16456), is known to be mediated by well-characterized enzyme families. nih.gov

Phase I metabolism, particularly oxidative reactions such as O-demethylation and hydroxylation, is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver. nih.govnih.gov Phase II conjugation reactions are carried out by transferase enzymes, such as UDP-glucuronosyltransferases (UGTs), which attach endogenous molecules to the compound to facilitate its excretion. srce.hr

The following table outlines the key enzyme families likely involved in the biotransformation of this compound.

Enzyme FamilyPotential Metabolic Reaction CatalyzedLocation
Cytochrome P450 (CYP) enzymesO-demethylation, HydroxylationPrimarily liver; also intestine and other tissues. nih.gov
UDP-glucuronosyltransferases (UGTs)GlucuronidationPrimarily liver and intestine. srce.hr
Sulfotransferases (SULTs)SulfationLiver, intestine, and other tissues.
Microbial EnzymesVarious (e.g., demethylation, reduction)Gut microbiota. nih.gov

Analytical Methodologies for 4 O Methylxanthohumol Research

Chromatographic Separation Techniques

Chromatography is a fundamental laboratory technique for the separation of mixtures. conquerscientific.com The principle relies on the differential partitioning of compounds between a stationary phase and a mobile phase. conquerscientific.com For 4-O-methylxanthohumol research, High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are the most prominent methods.

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of various compounds, including this compound. conquerscientific.comuw.edu.pl It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). conquerscientific.com The separation is based on the different interactions of the sample components with the stationary phase. conquerscientific.com

In the context of this compound research, HPLC is frequently used for both the isolation and quantitative analysis of the compound. uw.edu.plcore.ac.uk Reversed-phase HPLC (RP-HPLC) is a commonly employed mode where the stationary phase is non-polar, and the mobile phase is a polar aqueous-organic mixture. uw.edu.pl This setup allows for the effective separation of moderately polar compounds like this compound from complex matrices.

Key parameters in an HPLC method that are optimized for the analysis of this compound include:

Column: Typically, a C18 column is used, which contains a silica-based packing material with octadecylsilyl groups, providing a non-polar stationary phase. uw.edu.pl

Mobile Phase: A gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. uw.edu.pl Common mobile phases consist of a mixture of water (often acidified with formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. uw.edu.pl

Detector: A Diode-Array Detector (DAD) or a UV-Vis detector is commonly used to detect the analyte as it elutes from the column. uw.edu.pl The wavelength for detection is chosen based on the UV absorbance maximum of this compound. uw.edu.pl

Table 1: Example HPLC Parameters for Prenylflavonoid Analysis
ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-40 min, 20-80% B
Flow Rate 1.0 mL/min
Detection 370 nm
Injection Volume 20 µL

Ultra-High Performance Liquid Chromatography (UPLC) for Advanced Separations

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased speed, and greater sensitivity. nih.govmdpi.com This technique utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates the use of a specialized system capable of handling much higher backpressures. mdpi.comwaters.com

The primary advantages of UPLC for this compound research include:

Improved Resolution: The smaller particle size leads to more efficient separation, allowing for the resolution of closely related compounds. mdpi.com

Faster Analysis Times: The higher optimal linear velocities of the mobile phase significantly reduce run times, increasing sample throughput. mdpi.comwaters.com

Increased Sensitivity: The sharper and narrower peaks obtained with UPLC result in higher peak heights and thus greater sensitivity. nih.govwaters.com

UPLC systems are holistically designed to minimize band broadening, a phenomenon that can decrease resolution. waters.com This makes UPLC a powerful tool for the rapid and sensitive analysis of this compound in complex samples. nih.govmdpi.com

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is an indispensable tool for the identification and quantification of compounds, providing high sensitivity and specificity. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique in analytical chemistry. nih.govperkinelmer.comeag.com This hyphenated technique combines the separation capabilities of LC with the detection power of MS/MS, making it ideal for the analysis of this compound in complex biological matrices. perkinelmer.comeag.com

In a typical LC-MS/MS workflow, the eluent from the LC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. eag.com The resulting ions are then separated in the first mass analyzer, fragmented in a collision cell, and the fragment ions are analyzed in the second mass analyzer. eag.com This process provides a high degree of selectivity and sensitivity, allowing for the accurate quantification of this compound even at low concentrations. perkinelmer.com LC-MS/MS is also instrumental in the identification and quantification of bioactive components in various samples.

High-Resolution Accurate Mass Spectrometry (HRAM MS)

High-Resolution Accurate Mass Spectrometry (HRAM MS) provides the ability to measure the mass-to-charge ratio of an ion with very high precision, typically to several decimal places. bioanalysis-zone.comchromatographyonline.com This accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in the identification of unknown compounds. nih.govmdpi.com

In the context of this compound research, HRAM MS is valuable for:

Confirming Molecular Formula: By comparing the measured accurate mass with the theoretical mass of potential chemical formulas, the correct molecular formula of this compound and its metabolites can be confidently assigned. nih.govmdpi.com

Untargeted Screening: HRAM MS enables the screening for a wide range of compounds in a sample without the need for reference standards for each analyte. ifremer.frnih.gov Datasets can be retrospectively analyzed for the presence of previously uncharacterized compounds. ifremer.fr

Table 2: Accurate Mass Measurement Example
CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Measured Accurate Mass (Da)Mass Error (ppm)
This compound C26H28O5420.1937420.1935-0.48

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules and identifying their metabolites. nih.govmdpi.comyoutube.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented by collision with an inert gas. eag.com The resulting fragment ions are then analyzed to provide a characteristic fragmentation pattern, or "fingerprint," of the molecule. nih.govmdpi.com

This fragmentation pattern provides valuable information about the structure of the parent molecule. nih.govmdpi.com By analyzing the masses of the fragment ions, it is possible to deduce the arrangement of atoms and functional groups within the molecule. nih.govmdpi.com

Furthermore, MS/MS is a crucial tool for metabolite identification. nih.govyoutube.comnih.gov When a drug or other xenobiotic is metabolized in the body, it undergoes chemical modifications. nih.gov These modifications result in changes to the mass and fragmentation pattern of the molecule. nih.gov By comparing the MS/MS spectra of the parent compound with those of its potential metabolites, researchers can identify the specific metabolic transformations that have occurred. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful method for confirming the molecular structure of this compound by identifying the chemical environment of each proton. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton, while the multiplicity (e.g., singlet, doublet, triplet) reveals the number of adjacent protons. oregonstate.eduemerypharma.com

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to its unique structural features. Protons on the aromatic rings, the prenyl group, and the methoxy (B1213986) groups each resonate at distinct chemical shifts, allowing for their unambiguous assignment. For instance, protons on a carbon bonded to an oxygen atom, such as those in a methoxy group or adjacent to an ether linkage, typically absorb between 3.3 and 4.5 ppm. libretexts.org Aromatic protons generally appear in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. libretexts.org

Interactive Table: Representative ¹H NMR Chemical Shifts for Protons in this compound

Proton TypeTypical Chemical Shift Range (δ, ppm)
Alkyl (primary)0.7–1.3
Alkyl (secondary)1.2–1.6
Aromatic methyl2.4–2.7
Alcohol, ether3.3–4.5
Vinylic4.5–6.5
Aryl6.5–8.0

This table presents generalized chemical shift ranges. Actual values can vary based on the solvent and specific molecular context. libretexts.org

Two-dimensional (2D) NMR spectroscopy offers a more in-depth analysis of molecular structure by spreading NMR signals across two frequency axes. wikipedia.org This technique is particularly valuable for complex molecules like this compound where one-dimensional spectra may have overlapping signals. wikipedia.org Common 2D NMR experiments include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY experiments identify protons that are coupled to each other, typically through two or three bonds, which helps to establish the connectivity of proton spin systems within the molecule. wikipedia.org

HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orghmdb.ca This provides direct evidence of which protons are bonded to which carbon atoms. emerypharma.com

The application of these 2D NMR techniques is essential for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule, solidifying its structural identification. sciopen.comcapes.gov.br

Proton NMR (1H NMR) for Structural Confirmation

Integrated Multi-Platform Analytical Approaches for Comprehensive Analysis

A single analytical technique is often insufficient to fully characterize the composition of complex samples containing this compound. nih.gov Therefore, researchers frequently employ integrated multi-platform approaches that combine the strengths of different analytical methods. nih.gov This strategy enhances the coverage of detectable metabolites and increases confidence in their identification. nih.gov

An integrated approach might involve the use of both Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC). nih.govresearchgate.net While NMR provides detailed structural information, LC-MS offers superior sensitivity for detecting and quantifying trace amounts of compounds. nih.gov By combining data from these platforms, a more complete picture of the sample's chemical profile can be obtained. This is particularly useful in metabolomics studies of plants like Humulus lupulus (hops), where this compound is found alongside a multitude of other related compounds. researchgate.netnih.gov

Quantitative Analysis of this compound in Complex Biological and Plant Matrices

The accurate quantification of this compound in complex matrices such as plant tissues, beer, or biological fluids (e.g., urine, serum) is critical for understanding its distribution, metabolism, and potential biological effects. acs.orgnih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a widely used method for this purpose due to its high sensitivity and selectivity. nih.govplos.org

A significant challenge in quantitative analysis is the "matrix effect," where other components in the sample can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. plos.org To overcome this, various strategies are employed, such as the use of matrix-matched calibration curves or stable isotope-labeled internal standards. mdpi.comnih.gov The standard addition method is another effective technique to correct for matrix effects, especially when stable isotope standards are not available. plos.org

The performance of a quantitative method is characterized by several key parameters:

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified.

Linearity: The range over which the analytical signal is directly proportional to the concentration of the analyte.

Precision: The degree of agreement among repeated measurements.

Accuracy/Recovery: The closeness of the measured value to the true value, often assessed by spiking the matrix with a known amount of the analyte and measuring the recovery. bvsalud.org

Interactive Table: Typical Parameters for Quantitative Analysis of Small Molecules in Complex Matrices

ParameterDescriptionTypical Acceptance Criteria
Linearity (r²)Correlation coefficient of the calibration curve≥ 0.99
Precision (RSD%)Relative standard deviation of replicate measurements< 15-20%
Accuracy/Recovery (%)Percentage of the true value that is measured80-120%
LODLowest detectable concentrationSignal-to-Noise ≥ 3
LOQLowest quantifiable concentrationSignal-to-Noise ≥ 10

These are general guidelines; specific values may vary depending on the analytical method, matrix, and regulatory requirements. mdpi.combvsalud.org

Future Research Directions and Translational Potential

Elucidation of Novel Molecular Targets and Mechanistic Pathways

While research has extensively characterized the metabolic pathways of related compounds like xanthohumol (B1683332) (XN), isoxanthohumol (B16456) (IX), and 8-prenylnaringenin (B1664708) (8-PN) nih.gov, the specific molecular targets of 4-O-methylxanthohumol remain less defined. Future research should prioritize the identification of its unique binding partners and the elucidation of the downstream signaling cascades it modulates.

Building on the finding that XN, IX, and 8-PN are potent inhibitors of aldo-keto reductases AKR1B1 and AKR1B10—enzymes implicated in diabetic complications and cancer—a crucial future direction is to screen this compound against these and other members of the AKR superfamily. nih.govresearchgate.net Such studies could reveal it as a more selective or potent inhibitor, providing a scaffold for new anti-diabetic or cancer-preventive drugs. nih.govresearchgate.net

Furthermore, xanthohumol has been identified as an inactivator of Sterol Regulatory Element-Binding Protein-2 (SREBP2), a key regulator of cholesterol biosynthesis critical for tumor growth. researchgate.netfrontiersin.org Investigating whether this compound shares this activity or targets other components of lipid metabolism is a promising avenue. researchgate.net The identification of novel molecular targets will be instrumental in defining the therapeutic niche for this compound. nih.gov

Development of Advanced Analogues with Optimized Bioactivity and Specificity

The synthesis of analogues of related prenylflavonoids has demonstrated the potential to enhance biological activity. nih.govresearchgate.net For instance, synthetic analogues of isoxanthohumol have shown significant antiproliferative activity against human cancer cell lines. nih.gov A key future direction is the strategic chemical modification of the this compound structure to create a library of advanced analogues.

Concise total synthesis methods for 4'-O-methylxanthohumol have been developed, providing a foundation for creating derivatives. researchgate.netresearchgate.net Future synthetic efforts could focus on:

Modifying the Prenyl Group: Altering the lipophilicity and steric bulk to improve cell membrane interaction and target binding. researchgate.net

Substituting the Aromatic Rings: Introducing different functional groups to the A and B rings to enhance potency and selectivity for specific molecular targets.

Creating Hybrid Molecules: Combining the this compound scaffold with other pharmacophores to develop multi-target agents.

These new analogues would then undergo rigorous screening to identify candidates with optimized bioactivity, improved metabolic stability, and greater specificity, thereby minimizing potential off-target effects. nih.gov

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Understand Biological Effects

To gain a comprehensive understanding of the biological impact of this compound, the application of omics technologies is indispensable. nih.govnih.gov These high-throughput methods provide a holistic view of molecular changes within a biological system, moving beyond the study of single targets. frontiersin.orgrevespcardiol.orgvascular-proteomics.com

Proteomics: This technology can identify the full spectrum of proteins whose expression levels or post-translational modifications change in response to this compound treatment. frontlinegenomics.com This is crucial for uncovering novel targets and understanding the compound's mechanism of action on a systems level. vascular-proteomics.comnih.gov

Metabolomics: By analyzing the complete set of metabolites in a cell or tissue, metabolomics can reveal how this compound alters cellular metabolism. revespcardiol.orgmdpi.com This is particularly relevant given the known effects of related compounds on pathways like cholesterol synthesis. frontiersin.orgnih.gov

Transcriptomics: Analyzing changes in gene expression (RNA transcripts) will provide insights into the upstream regulatory pathways affected by the compound. nih.govhumanspecificresearch.org

Integrating data from these omics platforms can reveal complex interactions and provide a detailed map of the compound's physiological effects, accelerating the discovery of biomarkers and therapeutic applications. vascular-proteomics.comfrontiersin.org

Exploration of Biocatalytic Approaches for Sustainable Production and Derivatization

The reliance on chemical synthesis or extraction from natural sources for this compound can be costly and environmentally challenging. Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and sustainable alternative. au.dkmdpi.commdpi.com

A pivotal discovery is the identification of an O-methyltransferase, OMT2, from the glandular trichomes of hops (Humulus lupulus), which has been shown to convert xanthohumol into this compound. nih.govresearchgate.net Future research should focus on harnessing this enzyme for industrial-scale production. Key areas of exploration include:

Enzyme Immobilization: Developing robust methods to immobilize OMT2, allowing for its reuse in continuous flow reactors and improving process efficiency. au.dkmdpi.com

Whole-Cell Biocatalysis: Engineering microorganisms to express high levels of OMT2, enabling the use of whole cells as catalysts and simplifying the production process. au.dksrce.hr

Enzymatic Derivatization: Using a broader range of biocatalysts, such as glycosyltransferases or lipases, to create novel derivatives of this compound with unique properties for cosmetic or pharmaceutical applications. mdpi.comsrce.hrnih.gov

These biocatalytic strategies hold the promise of making the production of this compound and its analogues more economically viable and environmentally friendly. srce.hr

Q & A

Q. How can researchers ensure reproducibility in enzyme activity assays for OMT2?

  • Methodological Answer : Standardize enzyme purification protocols (e.g., His-tag affinity chromatography) and include negative controls (heat-inactivated enzyme). Report specific activity (µmol product/min/mg protein) and validate with independent enzyme batches. Share raw data and code via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-O-methylxanthohumol
Reactant of Route 2
Reactant of Route 2
4-O-methylxanthohumol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.